molecular formula C9H7ClO5 B2505654 2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid CAS No. 2228832-98-0

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid

Cat. No.: B2505654
CAS No.: 2228832-98-0
M. Wt: 230.6
InChI Key: YNCCOFAPFNTMOI-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid, also known as 2-chloro-5-methoxyisophthalic acid, is an organic compound with the molecular formula C9H7ClO5 and a molecular weight of 230.6 g/mol . This compound is characterized by the presence of two carboxylic acid groups, a methoxy group, and a chlorine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxybenzene-1,3-dicarboxylic acid typically involves the chlorination of 5-methoxyisophthalic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxybenzene-1,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can enhance the compound’s solubility and alter its electronic properties, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

2-chloro-5-methoxybenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO5/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCCOFAPFNTMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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